6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the indoloquinoxaline family.
Preparation Methods
The synthesis of 6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols. One common method includes the condensation of isatin with o-phenylenediamine, followed by functionalization reactions. The use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are also prevalent . Industrial production methods often rely on microwave irradiation and the use of nanoparticles as catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like cerium (IV) oxide nanoparticles.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Scientific Research Applications
6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with molecular targets such as DNA and specific enzymes. The compound’s ability to intercalate into DNA strands disrupts the replication process, leading to cytotoxic effects in cancer cells . Additionally, it may inhibit certain enzymes involved in metabolic pathways, contributing to its antidiabetic properties .
Comparison with Similar Compounds
6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific structural features and functional groups. Similar compounds include:
6H-indolo[2,3-b]quinoxaline: Shares the core structure but lacks the bromophenoxypropyl and methyl groups.
9-fluoro-6H-indolo[2,3-b]quinoxaline: Contains a fluorine atom instead of the bromophenoxypropyl group.
N-substituted 6H-indolo[2,3-b]quinoxalines: Differ in the nature of the substituents attached to the nitrogen atom. These compounds exhibit varying degrees of biological activity, with this compound standing out for its potent cytotoxic and antiviral properties.
Properties
Molecular Formula |
C24H20BrN3O |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
6-[3-(4-bromophenoxy)propyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H20BrN3O/c1-16-6-4-7-19-22-24(27-21-9-3-2-8-20(21)26-22)28(23(16)19)14-5-15-29-18-12-10-17(25)11-13-18/h2-4,6-13H,5,14-15H2,1H3 |
InChI Key |
GRYJCVNCTMPMLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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